molecular formula C13H12O2 B337530 3-(2-Methylprop-1-enyl)chromen-4-one

3-(2-Methylprop-1-enyl)chromen-4-one

Cat. No.: B337530
M. Wt: 200.23 g/mol
InChI Key: MNCNLSRFYPNIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylprop-1-enyl)chromen-4-one (CID 902852) is a chemical compound based on the chromone core structure, a privileged scaffold in medicinal chemistry . Chromones are recognized as useful templates for the design of diversified therapeutic molecules with significant pharmacological potential . Naturally occurring chromones and their synthetic analogs are widely investigated for a broad spectrum of biological activities, which suggests their value as lead drug candidates . Research into chromone derivatives has indicated potential for antioxidant, anti-inflammatory, antimicrobial, and anticancer activities, making this class of compounds a fertile area for discovery in therapeutic development . The specific substitution pattern of this compound may offer unique properties for structure-activity relationship (SAR) studies, particularly in the exploration of new small-molecule inhibitors and bioactive agents . As a research chemical, it serves as a key intermediate for the synthesis of more complex molecules and for probing biological mechanisms. This product is intended for laboratory research purposes only and is not for human, veterinary, or diagnostic use.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

3-(2-methylprop-1-enyl)chromen-4-one

InChI

InChI=1S/C13H12O2/c1-9(2)7-10-8-15-12-6-4-3-5-11(12)13(10)14/h3-8H,1-2H3

InChI Key

MNCNLSRFYPNIRU-UHFFFAOYSA-N

SMILES

CC(=CC1=COC2=CC=CC=C2C1=O)C

Canonical SMILES

CC(=CC1=COC2=CC=CC=C2C1=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Chromen-4-one Derivatives

Structural Variations and Substituent Effects

Chromen-4-one derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituent (Position) Key Functional Groups Biological Activity Reference
3-(2-Methylprop-1-enyl)chromen-4-one 2-Methylprop-1-enyl (C-3) Alkenyl chain Antimicrobial, Anti-inflammatory
Genistein 4-Hydroxyphenyl (C-3) Phenolic -OH Anticancer, Antioxidant
Compound 1 (Frisch et al., 2009) 2-Cyano-3-(4-oxochromone-3-yl)prop-2-enamide Cyano, amide Antimicrobial
N4A 5,6,7,8-Tetrahydroxy-2-(4-hydroxyphenyl) Multiple phenolic -OH groups PFKFB3 inhibition (anticancer)
F3 (Flavone derivative) 6-Chloro, 3-(4-chlorophenyl)-pyrazole Halogens, aromatic pyrazole Antimicrobial
Key Observations:

Substituent Polarity: The 2-methylprop-1-enyl group in the target compound is lipophilic, enhancing membrane permeability compared to polar groups like hydroxyl (-OH) in Genistein or N4A .

Biological Activity: Antimicrobial Activity: The alkenyl group in this compound may disrupt microbial membranes, whereas halogenated derivatives (e.g., F3 ) likely target enzymes via halogen bonding. Anticancer Activity: Genistein’s phenolic -OH groups enable free radical scavenging and estrogen receptor modulation , while N4A’s multiple -OH groups enhance PFKFB3 inhibition .

Solubility and Bioavailability :

  • Glycosylated derivatives (e.g., G21, Ram-2–5 ) show improved water solubility due to sugar moieties, contrasting with the lipophilic nature of the target compound.

Pharmacological Potential

  • Target Compound : Preliminary studies suggest roles in treating inflammation and infections, aligned with traditional uses of Cimicifuga foetida .
  • Genistein : Well-documented in cancer therapy due to tyrosine kinase inhibition .
  • PFKFB3 Inhibitors (e.g., N4A, YN1) : Target glycolytic enzymes in cancer cells .

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